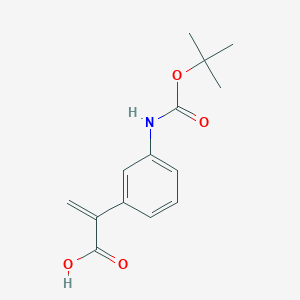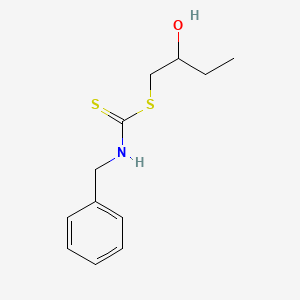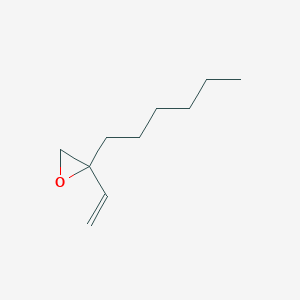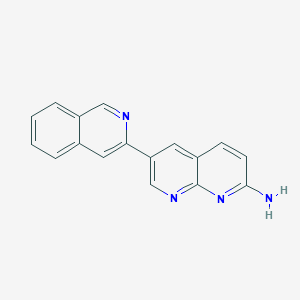![molecular formula C19H30Br2Si B12638047 [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane CAS No. 920283-05-2](/img/structure/B12638047.png)
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is a complex organosilicon compound characterized by its unique structure, which includes a dibromomethylidene group and a nona-1,4-diyn-1-yl chain attached to a tri(propan-2-yl)silane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane typically involves multi-step organic reactions. One common method includes the coupling of a dibromomethylidene precursor with a nona-1,4-diyn-1-yl intermediate under specific conditions that promote the formation of the desired product. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromomethylidene group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction could produce alkanes or alkenes. Substitution reactions may result in the formation of various substituted derivatives.
科学研究应用
Chemistry
In chemistry, [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacophore in drug design. Its ability to undergo various chemical modifications makes it a versatile candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The dibromomethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s unique structure allows it to engage in various pathways, depending on the context of its application.
相似化合物的比较
Similar Compounds
- [3-(Dichloromethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- [3-(Diiodomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- [3-(Bromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
Uniqueness
Compared to its analogs, [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is unique due to the presence of the dibromomethylidene group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where specific reactivity patterns are desired.
属性
CAS 编号 |
920283-05-2 |
|---|---|
分子式 |
C19H30Br2Si |
分子量 |
446.3 g/mol |
IUPAC 名称 |
3-(dibromomethylidene)nona-1,4-diynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H30Br2Si/c1-8-9-10-11-12-18(19(20)21)13-14-22(15(2)3,16(4)5)17(6)7/h15-17H,8-10H2,1-7H3 |
InChI 键 |
LWSRVULUFIFVSD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CC(=C(Br)Br)C#C[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)



![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)




![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)
